3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole
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Overview
Description
3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole is an organic compound with the molecular formula C7H11BrN2S. It is a member of the thiadiazole family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-(bromomethyl)butylamine followed by cyclization with thiourea to form the thiadiazole ring . The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can also interact with metal ions and other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole
- 3-[2-(Iodomethyl)butyl]-1,2,5-thiadiazole
- 3-[2-(Methylthio)butyl]-1,2,5-thiadiazole
Uniqueness
3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and methylthio analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific chemical and biological applications .
Properties
Molecular Formula |
C7H11BrN2S |
---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-[2-(bromomethyl)butyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-2-6(4-8)3-7-5-9-11-10-7/h5-6H,2-4H2,1H3 |
InChI Key |
SSYWOSGTGHHXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NSN=C1)CBr |
Origin of Product |
United States |
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